![molecular formula C16H22N4O2S B6438013 N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549013-65-0](/img/structure/B6438013.png)
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyridine ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 3-cyano-4,6-dimethylpyridine ring: This can be achieved through a series of reactions, including nitration, reduction, and cyclization.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.
Coupling of the pyridine and piperidine rings: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the cyclopropanesulfonamide group: This can be done through a sulfonylation reaction using cyclopropanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the biological pathways it targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]sulfonamide
- N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)18-16(15(11)10-17)20-7-5-13(6-8-20)19-23(21,22)14-3-4-14/h9,13-14,19H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICJXCMZUEABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)NS(=O)(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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